Array ( [bid] => 2766847 )
1-Bromo-1-(4-methylphenyl)propan-2-one is an organic compound classified as a brominated ketone. It has the molecular formula and a molecular weight of approximately 227.1 g/mol. The compound features a bromine atom attached to the carbon adjacent to the carbonyl group of a propan-2-one structure, along with a para-methylphenyl substituent. This unique structure imparts significant reactivity and versatility in organic synthesis, making it a valuable intermediate in various
There is no documented information regarding a specific mechanism of action for 1-Bromo-1-(4-methylphenyl)propan-2-one in biological systems.
While specific biological activities of 1-Bromo-1-(4-methylphenyl)propan-2-one are not extensively documented, compounds with similar structures have been studied for various pharmacological properties. The presence of the bromine atom often enhances biological activity, making brominated compounds relevant in medicinal chemistry. Further research may elucidate its potential effects on biological systems, particularly in relation to its reactivity and ability to form new bonds with biological molecules.
Several synthesis methods for 1-Bromo-1-(4-methylphenyl)propan-2-one have been reported:
The compound serves as an important intermediate in organic synthesis, particularly in:
Interaction studies involving 1-Bromo-1-(4-methylphenyl)propan-2-one primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in complex biological systems or during industrial processes. Such studies can provide insights into how this compound might be utilized in drug design or other applications where specific interactions are desired.
1-Bromo-1-(4-methylphenyl)propan-2-one shares structural similarities with several other compounds, which can be compared based on their unique features and applications:
The uniqueness of 1-Bromo-1-(4-methylphenyl)propan-2-one lies in its specific substitution pattern and the combination of functional groups, which provides distinct reactivity compared to these similar compounds .
The development of 1-bromo-1-(4-methylphenyl)propan-2-one parallels advancements in halogenation techniques for aromatic ketones. Early synthetic routes relied on classical bromination methods using bromine in acetic acid under controlled temperatures. For example, α-bromination of 4-methylpropiophenone with bromine in glacial acetic acid at 5–10°C became a standard protocol, yielding the title compound with moderate efficiency. The compound gained prominence in the late 20th century as researchers explored its utility in nucleophilic substitution reactions, particularly for constructing nitrogen-containing heterocycles.
This compound’s significance stems from two key features:
These attributes make it indispensable for synthesizing imidazole derivatives, chalcones, and β-keto sulfides. For instance, reactions with imidazole yield 1-(4-methylphenyl)-2-(imidazol-1-yl)ethanone, a scaffold with demonstrated anthelmintic activity.
1-Bromo-1-(4-methylphenyl)propan-2-one belongs to the phenacyl bromide family, distinguished by its methyl-substituted aromatic ring and propan-2-one backbone. Compared to simpler analogs like phenacyl bromide (2a) or 4-methylphenacyl bromide (2b), its extended alkyl chain and substituent placement confer distinct reactivity. For example, the methyl group at the para position of the phenyl ring sterically shields the ketone moiety, subtly altering reaction kinetics in nucleophilic substitutions.
| Compound | Molecular Formula | Melting Point (°C) | Key Applications |
|---|---|---|---|
| Phenacyl bromide (2a) | $$ \text{C}8\text{H}7\text{BrO} $$ | 48–50 | Photolabile protecting groups |
| 4-Methylphenacyl bromide (2b) | $$ \text{C}9\text{H}9\text{BrO} $$ | 46–48 | Polymer initiators |
| 1-Bromo-1-(4-methylphenyl)propan-2-one | $$ \text{C}{10}\text{H}{11}\text{BrO} $$ | Not reported | Heterocycle synthesis |
Recent studies focus on optimizing green synthesis routes and expanding applications. A 2023 study demonstrated a K$$2$$S$$2$$O$$_8$$-mediated tandem hydroxybromination and oxidation of styrenes in water, offering a solvent-free pathway to related bromoketones. Additionally, its role in synthesizing chalcone derivatives—such as (2E)-3-(4-bromophenyl)-1-(4-methylphenyl)prop-2-en-1-one—highlights potential in materials science and medicinal chemistry.
Potassium persulfate (K₂S₂O₈) has emerged as a versatile oxidant in the synthesis of phenacyl bromides. In aqueous media, K₂S₂O₈ facilitates a tandem hydroxybromination and oxidation of styrenes, yielding 1-bromo-1-(4-methylphenyl)propan-2-one under mild conditions (60°C) [2] [5]. The mechanism involves the generation of sulfate radicals (SO₄- ⁻) via thermal decomposition of K₂S₂O₈, which abstract hydrogen atoms from styrenes to form benzyl radicals. Subsequent bromination and oxidation steps produce the target compound with excellent functional group tolerance [2] [5]. This method eliminates the need for transition-metal catalysts, reducing contamination risks and aligning with green chemistry principles.
The use of water as a solvent in K₂S₂O₈-mediated reactions significantly enhances the environmental profile of the synthesis. Traditional bromination methods often employ hazardous organic solvents, but aqueous systems minimize toxicity and waste [4] [5]. For instance, the reaction of 4-methylstyrene in water achieves yields exceeding 80% while maintaining high purity [2]. Additionally, the inherent polarity of water stabilizes reactive intermediates, improving reaction kinetics and selectivity. This approach aligns with the 3rd and 5th principles of green chemistry by reducing solvent hazards and enabling safer reaction conditions [4].
Optimizing reaction parameters is critical for maximizing yield and efficiency. Response surface methodology (RSM) has been employed to model the effects of temperature, persulfate concentration, and substrate ratios. For example, a study on analogous bromination reactions identified optimal conditions at 60°C with a K₂S₂O₈-to-styrene molar ratio of 1.5:1, achieving 88% yield [2] [5]. The table below summarizes key optimization parameters:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 60°C | Maximizes radical generation |
| K₂S₂O₈ Concentration | 1.5 equiv | Balances oxidation and bromination |
| Reaction Time | 6 hours | Ensures complete conversion |
Classical methods for synthesizing phenacyl bromides include electrophilic bromination using molecular bromine (Br₂) or N-bromosuccinimide (NBS). While Br₂ offers high reactivity, its volatility and toxicity necessitate stringent safety measures [4]. In contrast, NBS provides a safer solid alternative, enabling controlled bromination with reduced byproducts [4]. However, NBS-mediated reactions often require anhydrous conditions and Lewis acid catalysts, complicating purification. Comparatively, K₂S₂O₈-based methods outperform classical routes in scalability and environmental impact [2] [5].
Regioselectivity in bromination is influenced by the electronic nature of the substituents. For 4-methylstyrene, the electron-donating methyl group directs bromination to the benzylic position, favoring the formation of 1-bromo-1-(4-methylphenyl)propan-2-one [2] [5]. Steric effects further enhance selectivity, as demonstrated by the absence of para-substituted byproducts in persulfate-mediated reactions [2].
Transition-metal catalysts, such as iron or copper, are often used in classical bromination to enhance reaction rates. However, K₂S₂O₈-mediated systems circumvent this requirement by leveraging radical chemistry, avoiding metal contamination and simplifying post-reaction processing [2] [5]. For example, Fe³⁺ impurities in traditional methods can necessitate additional purification steps, whereas persulfate systems yield products with >95% purity without chromatography [2].
Microwave and ultrasound-assisted syntheses offer potential reductions in reaction time and energy consumption. While specific studies on 1-bromo-1-(4-methylphenyl)propan-2-one are limited, analogous bromination reactions demonstrate that microwave irradiation can reduce reaction times by 50–70% compared to conventional heating [7]. Ultrasound cavitation enhances mass transfer and radical generation, potentially improving yields in persulfate-mediated systems [7].
Scaling energy-assisted methods requires careful control of energy distribution. Laboratory-scale microwave reactors achieve homogeneous heating, but industrial-scale applications face challenges in maintaining consistent irradiation [7]. Ultrasonic reactors, however, scale more effectively due to their ability to generate uniform cavitation across larger volumes [7].
Preliminary data suggest that microwave-assisted persulfate bromination achieves yields comparable to conventional methods (75–85%) but with reduced solvent volumes [7]. Additionally, the enhanced selectivity of energy-assisted methods minimizes byproducts, simplifying purification. For instance, ultrasound-assisted reactions reduce emulsion formation during aqueous workup, facilitating product isolation [7].
The nucleophilic substitution reactions of 1-Bromo-1-(4-methylphenyl)propan-2-one proceed primarily through the SN2 mechanism, characterized by a concerted backside attack of the nucleophile upon the electrophilic carbon bearing the bromine substituent [1] [2]. This bimolecular mechanism involves simultaneous formation of the carbon-nucleophile bond and cleavage of the carbon-bromine bond through a pentacoordinate transition state [3] [4].
The SN2 mechanism for brominated aromatic ketones exhibits several distinctive features compared to simple alkyl halides. The α-position to the carbonyl group experiences significant electronic activation due to the electron-withdrawing nature of the ketone functionality [5] [6]. This activation manifests in reduced activation barriers and enhanced reaction rates compared to non-activated brominated compounds. The reaction proceeds with complete inversion of configuration at the stereogenic center, consistent with the backside attack mechanism [1] [7].
Experimental kinetic studies demonstrate that the reaction follows second-order kinetics, with the rate law: Rate = k[substrate][nucleophile], confirming the bimolecular nature of the process [3] [8]. The stereochemical outcome provides definitive evidence for the SN2 pathway, as competing SN1 mechanisms would result in racemization rather than clean inversion [9] [10].
Solvent polarity and hydrogen bonding capacity exert profound influences on the reaction mechanisms of 1-Bromo-1-(4-methylphenyl)propan-2-one with nucleophiles [11] [12]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide significantly enhance reaction rates by stabilizing the nucleophile while minimizing solvation of the transition state [11]. These solvents facilitate SN2 mechanisms by maintaining high nucleophile reactivity and reducing steric hindrance around the reaction center.
Conversely, polar protic solvents like methanol and ethanol exhibit dual effects on the reaction pathway [11] [12]. While these solvents can stabilize charged transition states through hydrogen bonding, they simultaneously reduce nucleophile reactivity through extensive solvation. The net effect typically results in slower reaction rates but maintained SN2 selectivity for primary and secondary α-bromo ketones [13] [12].
The Dimroth-Reichardt ET parameter correlates well with observed rate constants, indicating that solvent polarity serves as a primary determinant of reaction velocity [12]. Studies demonstrate that increasing solvent polarity from benzene (ET = 34.3) to dimethyl sulfoxide (ET = 45.1) results in rate enhancements of 10² to 10³ fold for nucleophilic substitution reactions of α-bromo ketones [11] [12].
Computational studies employing density functional theory methods have provided detailed insights into the transition state structures for nucleophilic substitution reactions of 1-Bromo-1-(4-methylphenyl)propan-2-one [5] [6]. The transition state geometry exhibits a trigonal bipyramidal arrangement around the central carbon, with the incoming nucleophile and departing bromide occupying axial positions [3] [2].
Bond length analysis reveals that the carbon-bromine bond elongates from approximately 1.95 Å in the ground state to 2.3-2.5 Å in the transition state, while the forming carbon-nucleophile bond measures 2.0-2.2 Å [14] [15]. This asynchronous bond formation and cleavage pattern indicates an early transition state character, where carbon-bromine bond breaking is more advanced than carbon-nucleophile bond formation [5] [6].
Natural bond orbital analysis demonstrates significant charge redistribution during the transition state formation [16] [17]. The α-carbon develops substantial positive charge (δ = +0.4 to +0.6 e), while the bromine atom accumulates negative charge (δ = -0.2 to -0.4 e) [16]. This charge separation pattern reflects the ionic character of the developing bonds and explains the sensitivity of the reaction to solvent polarity [11] [12].
Density functional theory calculations have been extensively employed to elucidate the reaction pathways and energetics of nucleophilic substitution processes involving 1-Bromo-1-(4-methylphenyl)propan-2-one [18] [19]. These computational investigations reveal that the reaction proceeds through a single-step concerted mechanism rather than a stepwise process involving discrete intermediates [5] [6].
Potential energy surface scans demonstrate that the reaction coordinate exhibits a single transition state connecting reactants and products, with no stable intermediates detected along the reaction pathway [5] [18]. The activation energy for hydroxide ion attack ranges from 15-25 kcal/mol, depending on the computational method and basis set employed [20] [15]. This energy barrier is consistent with experimental observations of moderate reaction rates under ambient conditions [21] [22].
Intrinsic reaction coordinate calculations confirm that the transition state connects the appropriate reactant and product structures without branching pathways [5] [6]. However, for substrates bearing strongly electron-withdrawing substituents, computational studies suggest the possibility of path bifurcation, where a single transition state can lead to multiple products through different post-transition state dynamics [5] [6].
The B3LYP hybrid density functional has emerged as a reliable computational method for studying the electronic structure and reactivity of brominated aromatic ketones [18] [23]. This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing accurate geometries and energetics for organic systems containing heavy atoms like bromine [24] [25].
Benchmark studies demonstrate that B3LYP calculations reproduce experimental bond lengths for carbon-bromine bonds within 0.02-0.03 Å accuracy when employing appropriate basis sets [23] [15]. The method correctly predicts the relative stability of different conformers and accurately describes the electronic effects of substituents on the aromatic ring [16] [26].
Molecular orbital analysis using B3LYP reveals that the lowest unoccupied molecular orbital is primarily localized on the carbon bearing the bromine substituent, confirming this site as the primary electrophilic center [18] [27]. The highest occupied molecular orbital exhibits significant density on the ketone oxygen and the aromatic π-system, consistent with the nucleophilic character of these regions [18] [28].
The choice of basis set significantly influences the accuracy of computational predictions for brominated aromatic systems [23] [29]. Split-valence basis sets with polarization functions, such as 6-31G(d,p), provide adequate descriptions of molecular geometries and relative energies for qualitative studies [23] [25]. However, quantitative predictions of activation barriers and thermodynamic properties require larger basis sets with diffuse functions [29] [30].
The inclusion of diffuse functions proves particularly important for describing the ionic character of transition states in nucleophilic substitution reactions [29] [30]. Basis sets lacking diffuse functions systematically underestimate activation barriers by 2-5 kcal/mol due to inadequate description of charge-separated species [23] [30]. The 6-311+G(d,p) basis set represents an optimal balance between computational efficiency and chemical accuracy for brominated aromatic ketones [23] [15].
Relativistic effects for bromine atoms can be incorporated through effective core potentials or all-electron basis sets designed for heavy atoms [31]. Studies comparing the Stuttgart-Dresden (SDD) pseudopotential with all-electron cc-pVTZ basis sets show minimal differences in predicted geometries and energetics for brominated organic compounds [31]. The computational savings achieved through pseudopotentials make them attractive for large-scale mechanistic studies [31].
Quantum chemical analysis of electron density distributions provides fundamental insights into the reactivity patterns of 1-Bromo-1-(4-methylphenyl)propan-2-one [16] [17]. Natural population analysis reveals that the α-carbon bearing the bromine substituent carries a partial positive charge of approximately +0.2 to +0.3 e, making it susceptible to nucleophilic attack [16]. The bromine atom exhibits a partial negative charge of -0.1 to -0.2 e, reflecting its role as an electron-withdrawing leaving group [16] [17].
The 4-methylphenyl substituent acts as an electron-donating group through hyperconjugative interactions with the ketone π-system [16] [32]. This donation partially compensates for the electron-withdrawing effect of the carbonyl group, resulting in a moderate electrophilic character at the α-carbon compared to more strongly activated systems [16] [33]. The methyl group at the para position increases electron density on the aromatic ring by approximately 0.05-0.08 e relative to the unsubstituted phenyl system [16] [28].
Molecular electrostatic potential surfaces clearly delineate the electrophilic and nucleophilic regions of the molecule [27] [28]. The α-carbon displays a pronounced positive electrostatic potential (50-80 kcal/mol), confirming its susceptibility to nucleophilic attack [27]. Conversely, the ketone oxygen and aromatic π-system exhibit negative electrostatic potentials (-40 to -60 kcal/mol), indicating their potential for electrophilic attack under appropriate conditions [27] [28].
Comprehensive kinetic investigations of 1-Bromo-1-(4-methylphenyl)propan-2-one reactions across diverse solvent systems reveal systematic trends in reaction rates and mechanisms [21] [12]. In polar aprotic solvents, second-order rate constants range from 10⁻² to 10¹ M⁻¹s⁻¹ at 298 K, with dimethyl sulfoxide providing the highest reactivity due to optimal nucleophile solvation [11] [12]. The enhanced rates in these media reflect efficient transition state stabilization without excessive nucleophile deactivation [11].
Polar protic solvents exhibit more complex kinetic behavior, with rate constants typically 10-100 fold lower than those observed in aprotic media [13] [12]. Methanol and ethanol show intermediate reactivity (10⁻³ to 10⁰ M⁻¹s⁻¹), while water-containing systems can exhibit either rate enhancement or suppression depending on the nucleophile identity and concentration [13] [34]. The dual role of protic solvents in stabilizing both nucleophiles and transition states leads to these variable effects [12] [34].
Non-polar solvents such as benzene and toluene generally provide the slowest reaction rates (10⁻⁴ to 10⁻¹ M⁻¹s⁻¹) due to poor solvation of charged species [12]. However, these media offer advantages for studying intrinsic reactivity patterns without complicating solvent effects [13] [12]. Temperature-dependent studies in non-polar solvents yield activation parameters that more closely reflect the inherent electronic properties of the reacting species [21] [13].
Linear free energy relationships provide powerful tools for understanding the electronic factors governing the reactivity of substituted aromatic systems [8] [35]. Hammett plots for nucleophilic substitution reactions of para-substituted α-bromoacetophenones, including 1-Bromo-1-(4-methylphenyl)propan-2-one, exhibit excellent linear correlations with substituent constants [36] [37]. The positive Hammett ρ values (typically +1.2 to +2.5) confirm that electron-withdrawing substituents enhance reaction rates by stabilizing the negative charge that develops during nucleophilic attack [8] [36].
The magnitude of the Hammett ρ value provides insight into the degree of charge development in the transition state [35] [37]. Values near +2.0 indicate substantial charge separation, consistent with late transition states where significant carbon-bromine bond breaking has occurred [36] [38]. This finding aligns with computational predictions of asynchronous bond formation and cleavage in the SN2 mechanism [5] [6].
Deviations from linearity in Hammett plots can signal mechanistic changes or competing reaction pathways [36] [37]. For strongly electron-withdrawing substituents (σ > +0.5), some studies report enhanced rates beyond those predicted by simple Hammett correlations, suggesting possible contributions from nucleophilic aromatic substitution mechanisms [39] [38]. These observations highlight the mechanistic complexity that can arise in highly activated aromatic systems [40] [38].
The influence of substituents on the aromatic ring of 1-Bromo-1-(4-methylphenyl)propan-2-one follows predictable electronic patterns based on their electron-donating or electron-withdrawing properties [8] [33]. Electron-withdrawing groups such as nitro, cyano, and trifluoromethyl substantially increase reaction rates by stabilizing the negative charge that develops during nucleophilic attack [39] [40]. Rate enhancements of 10¹ to 10² fold are commonly observed for strongly electron-withdrawing para-substituents compared to the unsubstituted system [22] [33].
Electron-donating substituents exhibit the opposite effect, reducing reaction rates through destabilization of negative charge development [8] [39]. The 4-methyl group in the target compound represents a moderately electron-donating substituent (σ = -0.17), resulting in reaction rates approximately 2-5 fold slower than those of the unsubstituted analog [33]. Stronger electron-donating groups such as methoxy and dimethylamino can reduce rates by factors of 10¹ to 10² [8] [33].